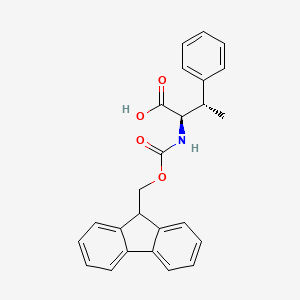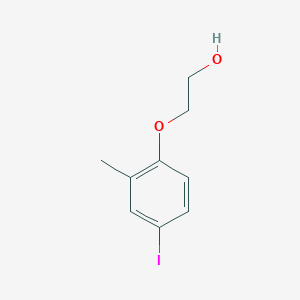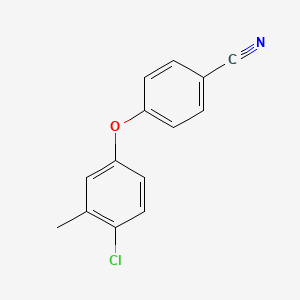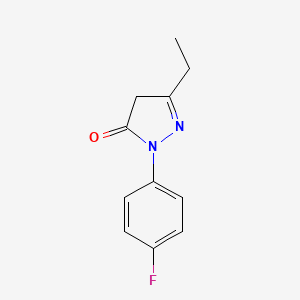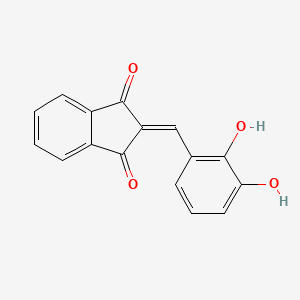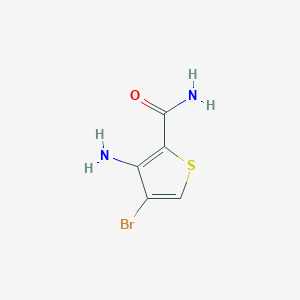
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide (3-BPNBS) is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. It is an organobromine compound that can be synthesized in the laboratory through several methods. This compound has been used in a variety of applications, ranging from biochemistry to pharmacology.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in protein-protein interactions and cell signaling pathways. It is also believed to bind to the active site of certain enzymes, inhibiting their activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in protein-protein interactions and cell signaling pathways. It has also been shown to bind to the active site of certain enzymes, inhibiting their activity. In addition, it has been shown to bind to DNA, affecting gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize in the laboratory. However, there are some limitations to its use. It is a relatively toxic compound and must be handled with care. In addition, it is a relatively unstable compound and must be stored and handled in a controlled environment.
Orientations Futures
There are several potential future directions for the use of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide in scientific research. It could be used to study the mechanisms of action of various drugs and drug-target interactions. It could also be used to study the biochemical and physiological effects of various compounds and drugs. In addition, it could be used to study the effects of various environmental factors on gene expression and protein-protein interactions. Finally, it could be used to develop new drugs or compounds with improved efficacy and safety profiles.
Méthodes De Synthèse
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide can be synthesized in the laboratory through several methods. The most common method is the reaction of 3-bromopropylbenzenesulfonamide with nitric acid. This reaction yields the desired compound in high yields. Another method is the reaction of 3-bromopropylbenzenesulfonamide with sodium nitrite in the presence of acetic acid. This method is also known as the “nitro-synthesis” method and yields the desired compound in high yields.
Applications De Recherche Scientifique
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide has been used in a variety of scientific research applications. It has been used in studies of protein-protein interactions, enzyme kinetics, and enzyme inhibition. It has also been used in studies of cell signaling pathways, DNA binding, and gene expression. In addition, it has been used in studies of drug-receptor interactions and drug-target interactions.
Propriétés
IUPAC Name |
N-(3-bromopropyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4S/c10-5-2-6-11-17(15,16)9-4-1-3-8(7-9)12(13)14/h1,3-4,7,11H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPVHCHBCVPPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCBr)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


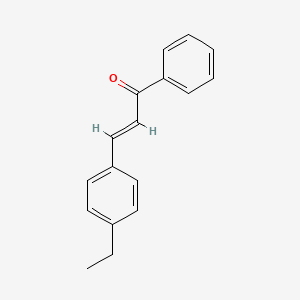
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)

